molecular formula C10H9NOS B15095718 2-Methyl-1,5-benzothiazepin-4(5H)-one CAS No. 63870-02-0

2-Methyl-1,5-benzothiazepin-4(5H)-one

Cat. No.: B15095718
CAS No.: 63870-02-0
M. Wt: 191.25 g/mol
InChI Key: XMCREDZXYDRQBF-UHFFFAOYSA-N
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Description

2-Methyl-1,5-benzothiazepin-4(5H)-one is a heterocyclic compound that belongs to the benzothiazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5-benzothiazepin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and the development of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-benzothiazepin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-benzothiazepin-4(5H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s specific use and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,5-Benzothiazepine: A parent compound with similar structural features.

    Diltiazem: A well-known benzothiazepine derivative used as a calcium channel blocker.

    Clentiazem: Another benzothiazepine derivative with cardiovascular effects.

Uniqueness

2-Methyl-1,5-benzothiazepin-4(5H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the ketone functionality at the 4-position can lead to distinct interactions with biological targets and different chemical behavior compared to other benzothiazepines.

Properties

CAS No.

63870-02-0

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-methyl-5H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C10H9NOS/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-6H,1H3,(H,11,12)

InChI Key

XMCREDZXYDRQBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2S1

Origin of Product

United States

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